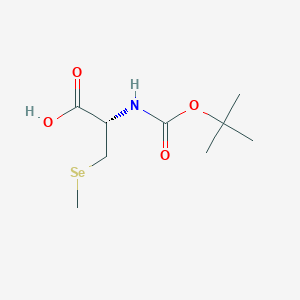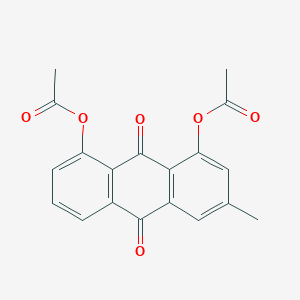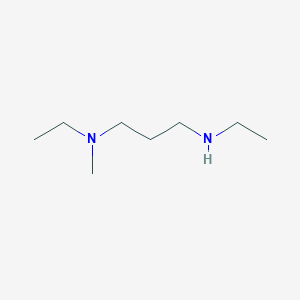![molecular formula C9H7NO B13149429 4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13149429.png)
4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxybicyclo[420]octa-1,3,5-triene-7-carbonitrile is a bicyclic compound with a unique structure that includes a hydroxyl group and a nitrile group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile can be achieved through several methods. One common approach involves the use of a rhodium (I) complex as a catalyst. This method includes the head-to-tail homocoupling of terminal aryl alkynes followed by zipper annulation of the resulting gem-enyne . The reaction conditions typically involve the use of a flexible NHC-based pincer ligand, which interconverts between coordination modes to fulfill the mechanistic demands of the transformations.
Industrial Production Methods
化学反应分析
Types of Reactions
4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, amines, and substituted derivatives of the original compound.
科学研究应用
4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activity.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties.
作用机制
The mechanism by which 4-Hydroxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect molecular pathways and lead to various biological effects.
相似化合物的比较
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A related compound without the hydroxyl and nitrile groups.
3,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile: A similar compound with methoxy groups instead of a hydroxyl group.
4-Bromobenzocyclobutene: A compound with a bromine atom instead of a hydroxyl group.
Uniqueness
4-Hydroxybicyclo[42
属性
分子式 |
C9H7NO |
|---|---|
分子量 |
145.16 g/mol |
IUPAC 名称 |
4-hydroxybicyclo[4.2.0]octa-1(6),2,4-triene-7-carbonitrile |
InChI |
InChI=1S/C9H7NO/c10-5-7-3-6-1-2-8(11)4-9(6)7/h1-2,4,7,11H,3H2 |
InChI 键 |
IUSMYJIUZKNWLE-UHFFFAOYSA-N |
规范 SMILES |
C1C(C2=C1C=CC(=C2)O)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


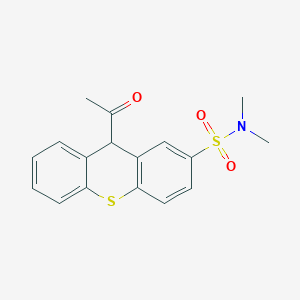
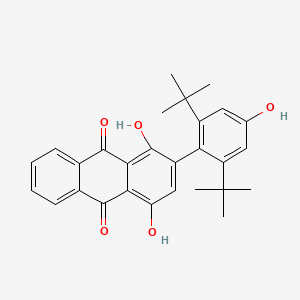
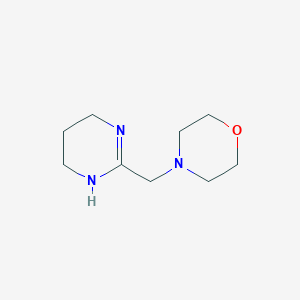
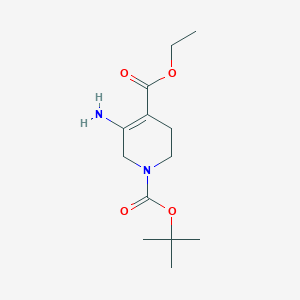
![[2,2'-Bipyridin]-3-ol](/img/structure/B13149389.png)
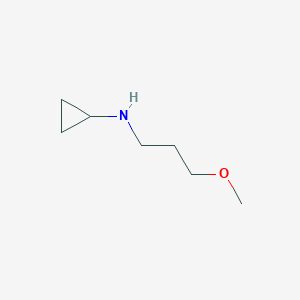

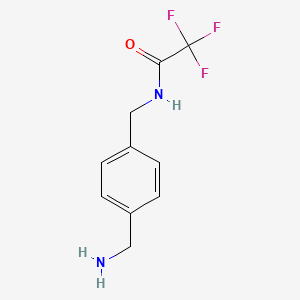
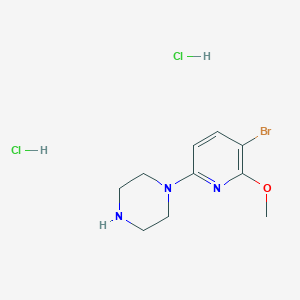
![Dibenzo[b,j][4,7]phenanthroline](/img/structure/B13149418.png)
